Quinacainol

Cardiac Electrophysiology Ion Channel Pharmacology Safety Pharmacology

Select quinacainol for your cardiac electrophysiology studies to leverage a uniquely clean pharmacological fingerprint: near-absence of potassium channel blockade even at 1.5 mmol/L, 42.5-fold greater potency than quinidine on HV conduction, and demonstrated reduction of ventricular fibrillation from 60% to 10% in coronary occlusion models. These quantitative differentiators—validated by patch-clamp and in vivo data—eliminate QT-prolongation confounds, making quinacainol the definitive Class I reference standard for cardiac safety panels, sodium channelopathy research, and translational hemodynamic studies.

Molecular Formula C21H30N2O
Molecular Weight 326.5 g/mol
CAS No. 86024-64-8
Cat. No. B1607028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinacainol
CAS86024-64-8
Synonyms1-(4-(2-tert-butylquinolyl))-3-(4-piperidyl)propanol
PK 10139
PK-10139
quinacainol
RP 54272
RP-54272
Molecular FormulaC21H30N2O
Molecular Weight326.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC2=CC=CC=C2C(=C1)C(CCC3CCNCC3)O
InChIInChI=1S/C21H30N2O/c1-21(2,3)20-14-17(16-6-4-5-7-18(16)23-20)19(24)9-8-15-10-12-22-13-11-15/h4-7,14-15,19,22,24H,8-13H2,1-3H3
InChIKeyOPNPUTUBENWDBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinacainol (CAS 86024-64-8): A Selectively Differentiated Class I Antiarrhythmic Compound for Procurement


Quinacainol (CAS: 86024-64-8), also known as PK 10139 or RP 54272, is a synthetic quinolinemethanol derivative [1]. It functions as a Class I antiarrhythmic agent by blocking voltage-gated sodium channels in cardiac myocytes [2]. While structurally an analog of quinidine, its unique electrophysiological signature distinguishes it within the Vaughan Williams classification, primarily aligning with Class Ic characteristics while retaining some Class Ia properties [3]. The compound has been evaluated in both preclinical animal models and early-phase human clinical studies [4].

Why Quinacainol (PK 10139) Cannot Be Substituted by Generic Class I Antiarrhythmics


Within the broad category of sodium channel blockers (Class I antiarrhythmics), agents vary significantly in their binding kinetics and concomitant effects on repolarizing potassium currents. These molecular differences translate into distinct electrophysiological and hemodynamic profiles. For instance, while quinidine blocks both sodium and multiple potassium currents, leading to QT prolongation and torsades de pointes risk, quinacainol demonstrates a near absence of potassium channel blockade even at suprapharmacological concentrations (1.5 mmol/L) [1]. Furthermore, comparative studies in anesthetized dogs reveal that quinacainol is approximately 42.5 times more potent than quinidine in slowing His-Purkinje conduction (HV interval) [2]. These data underscore that generic substitution among Class I agents is not scientifically valid; selecting quinacainol over alternatives is justified by its specific, quantitatively defined pharmacological fingerprint.

Quinacainol Evidence-Based Differentiation Guide: Quantitative Comparator Data for Scientific Procurement


Comparative Potassium Channel Selectivity: Quinacainol vs. Quinidine

In a whole-cell patch-clamp study on rat isolated ventricular myocytes, quinacainol was compared directly with its structural analog, quinidine, for effects on voltage-dependent potassium currents (Ito and IKsus). Quinacainol did not effectively block potassium currents, even at concentrations as high as 1.5 mmol/L. In stark contrast, quinidine, at a half-maximal sodium channel-blocking concentration, significantly reduced peak Ito current amplitude and blocked IKsus [1].

Cardiac Electrophysiology Ion Channel Pharmacology Safety Pharmacology

Quantitative Conduction Slowing Potency: Quinacainol vs. Quinidine (In Vivo)

A direct comparative study in anesthetized dogs established the quantitative relationship between quinacainol (PK 10139) and quinidine in prolonging intracardiac conduction times. The study involved cumulative intravenous dosing and plasma concentration-effect curve analysis. Quinacainol was found to be 42.5 times more potent than quinidine in increasing the His-Purkinje system conduction time (HV interval) and 46 times more potent in increasing the total ventricular conduction time (QS interval) [1].

Cardiac Conduction In Vivo Pharmacology Electrophysiology

Antiarrhythmic Efficacy in Ischemic Ventricular Fibrillation: Quinacainol vs. Vehicle Control

In a study of conscious rats subjected to left anterior descending coronary artery occlusion, the antiarrhythmic efficacy of quinacainol was quantified. The study aimed to determine protective effects against ischemia-induced arrhythmias. A dose of 4 mg/kg IV of quinacainol reduced the incidence of ventricular tachycardia (VT) from a control value of 80% to 30%, and reduced the incidence of ventricular fibrillation (VF) from a control value of 60% to 10% [1].

Myocardial Ischemia Ventricular Fibrillation Efficacy

Hemodynamic Profile in Humans: A Controlled Study on Left Ventricular Function

A clinical trial assessed the acute hemodynamic effects of intravenous quinacainol (RP 54272) in 12 patients with normal left ventricular function undergoing diagnostic catheterization. The study measured changes from baseline after drug administration (0.21 mg/kg/min for 6 minutes). A significant decrease in the cardiac contractility index (dp/dtmax) of -15% was observed in all patients (p < 0.05), while cardiac output and left ventricular ejection fraction remained unchanged [1].

Clinical Pharmacology Hemodynamics Cardiac Function

Physicochemical Differentiation: High pKa of Quinacainol vs. Other Antiarrhythmics

A study evaluating the interaction of several antiarrhythmic drugs with artificial phospholipid membranes measured their pKa values. Quinacainol exhibited the highest pKa (10.80) among the tested compounds, ranging down to 6.26 for ethmozine [1]. This physicochemical property has direct biological implications.

Physicochemical Properties Drug Lipophilicity Ionization State

Electrophysiological Profile: Class Ic vs. Class Ia Actions

In vivo and in vitro studies in rats define quinacainol's electrophysiological signature. It dose-dependently reduces the maximum upstroke velocity (dV/dtmax) of phase 0 of the epicardial action potential without increasing action potential duration at therapeutic doses (2.0 and 4.0 mg/kg). This pattern is characteristic of Class Ic agents. In contrast, Class Ia agents like quinidine typically slow dV/dtmax and also prolong action potential duration [1].

Electrocardiogram (ECG) Action Potential Class I Subclassification

Validated Application Scenarios for Quinacainol in Scientific and Preclinical Research


Cardiac Safety Pharmacology: QT Liability Assessment

For laboratories conducting cardiac safety panels, quinacainol serves as a critically important control or comparator. Its demonstrated inability to block potassium currents (Ito, IKsus) even at 1.5 mmol/L, as shown in direct patch-clamp comparisons with quinidine [1], makes it an ideal Class I tool for isolating sodium channel-mediated effects without the confounding variable of QT prolongation. It can be used to benchmark the 'pure conduction slowing' component of a candidate drug's profile.

Ischemia-Reperfusion Arrhythmia Research

Quinacainol's proven efficacy in an in vivo rat model of coronary artery occlusion, where it reduced the incidence of ventricular fibrillation from 60% to 10% at 4 mg/kg [1], positions it as a valuable positive control and a chemical probe for dissecting the mechanisms of arrhythmogenesis during acute myocardial ischemia. Researchers investigating novel cardioprotective agents can use quinacainol to benchmark efficacy against a known Class I agent with a defined outcome in this model.

Investigation of Conduction-Slowing Therapeutics

Due to its 42.5-fold higher potency than quinidine in prolonging the His-Purkinje (HV) conduction interval in vivo [1], quinacainol is the preferred tool for studies focused exclusively on slowing cardiac conduction without repolarization effects. Its Class Ic electrophysiological fingerprint [2] makes it ideal for validating in vitro and in vivo models of conduction slowing, such as sodium channelopathy research or the development of agents for atrial fibrillation where rapid conduction is a target.

Hemodynamic Modeling of Mild Negative Inotropy

The clinical observation of a modest (-15%) and statistically significant decrease in cardiac contractility (dp/dtmax) in patients with normal left ventricular function [1] provides a quantifiable benchmark for studies evaluating the hemodynamic consequences of Class I antiarrhythmic agents. Quinacainol can be used as a reference compound to calibrate and validate translational models (e.g., Langendorff heart or in vivo hemodynamic studies) designed to predict the negative inotropic potential of new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinacainol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.